Cyclopentadecanamine
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Overview
Description
Cyclopentadecanamine is a macrocyclic amine with a 15-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentadecanamine can be synthesized through several methods. One common approach involves the cyclization of long-chain dicarboxylic acids or their derivatives. For instance, the cyclization of α,ω-difatty acid alkyl esters can be catalyzed by solid acids like HZSM-5 zeolite . Another method involves the reduction of cyclopentadecanone, which can be synthesized from vegetable oils rich in 15-tetracosenic acid .
Industrial Production Methods
Industrial production of this compound typically involves the hydrogenation of cyclopentadecanone or cyclopentadecanolide. These intermediates are produced from renewable plant resources, such as Malania oleifera Chum oil, which contains high levels of 15-tetracosenic acid . The process involves ozonization, oxidation, and esterification steps to yield cyclopentadecanone, followed by hydrogenation to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Cyclopentadecanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentadecanone or cyclopentadecanolide.
Reduction: Reduction reactions can convert cyclopentadecanone to this compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Hydrogenation using catalysts like palladium or nickel is common.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Cyclopentadecanone and cyclopentadecanolide.
Reduction: this compound.
Substitution: Various substituted cyclopentadecanamines depending on the reagents used.
Scientific Research Applications
Cyclopentadecanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in designing macrocyclic drugs.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavorings.
Mechanism of Action
The mechanism of action of cyclopentadecanamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadecanone: A macrocyclic ketone with similar structural features.
Cyclopentadecanolide: A macrocyclic lactone with comparable chemical properties.
Uniqueness
The presence of the amine group allows for a broader range of chemical modifications and interactions, making it a versatile compound in various fields .
Properties
IUPAC Name |
cyclopentadecanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h15H,1-14,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUBBKXUBXTPIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCCC(CCCCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337831 |
Source
|
Record name | Cyclopentadecanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4727-20-2 |
Source
|
Record name | Cyclopentadecanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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